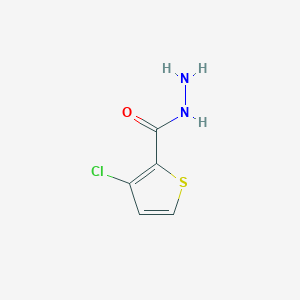

3-Chlorothiophene-2-carbohydrazide

Descripción general

Descripción

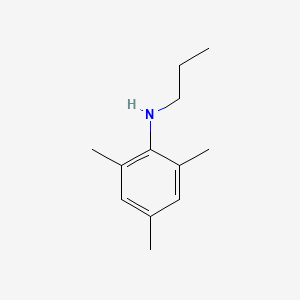

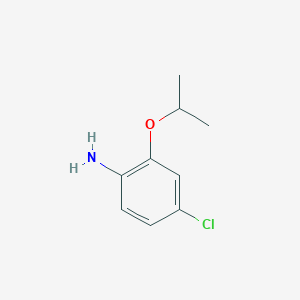

The compound 3-Chlorothiophene-2-carbohydrazide is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. It is a part of a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. The chloro and carbohydrazide groups on the thiophene ring influence the chemical reactivity and physical properties of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of derivatives of 3-Chlorothiophene-2-carbohydrazide involves the reaction of substituted benzaldehydes with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide is achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with the acid hydrazide in the presence of glacial acetic acid in ethanol . Similarly, another derivative, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, is synthesized using 2-hydroxy-4-pentadecylbenzaldehyde under comparable conditions .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the thiophene ring. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, a related compound, was elucidated using single-crystal X-ray diffraction, which revealed its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of 3-Chlorothiophene-2-carbohydrazide derivatives allows for further chemical transformations. For instance, the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with isothiocyanates leads to the formation of various heterocyclic compounds, such as thioxotetrahydropyrimidines, 1,3,4-thiadiazoles, thiazolidines, 1,3,4-oxadiazoles, triazoles, and thiazolylidenes. These reactions are typically characterized by their high yields and the formation of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chlorothiophene-2-carbohydrazide derivatives are influenced by the nature of the substituents on the thiophene ring. These properties include solubility, melting point, and stability, which are essential for their practical applications. The presence of the chloro group and the carbohydrazide moiety can also affect the compound's ability to form hydrogen bonds and engage in π-π interactions, which are crucial for the assembly of supramolecular structures .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Derivatives : 3-Chlorothiophene-2-carbohydrazide is involved in the synthesis of various chemical compounds. For instance, it has been used to synthesize 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, a compound confirmed through elemental analysis and spectral analysis techniques (Naganagowda et al., 2014).

Biological Activities

- Antimicrobial and Analgesic Activities : Derivatives of 3-Chlorothiophene-2-carbohydrazide have been tested for antimicrobial, analgesic, and anthelmintic activities. This includes research on compounds synthesized from reactions involving 3-chlorothiophene-2-carbohydrazide and potassium thiocyanate (Naganagowda et al., 2011).

Industrial Applications

- Corrosion Inhibition : One study explored the use of 3-chloro-1-benzothiophene-2-carbohydrazide in inhibiting the corrosion of 6061 Al alloy/SiCp composite in hydrochloric acid medium. This research demonstrated its effectiveness as a cathodic inhibitor, with increased efficiency at higher concentrations and lower temperatures (Kini et al., 2011).

Advanced Research and Complex Synthesis

- Complex Synthesis : In a more complex application, 3-Chlorothiophene-2-carbohydrazide was used in the synthesis of various compounds like thioxotetrahydropyrimidines, thiazoles, and oxadiazoles, which were then screened for their biological activities. The compounds' structures were confirmed using spectral data (Naganagowda et al., 2010).

Safety And Hazards

Direcciones Futuras

While specific future directions for 3-Chlorothiophene-2-carbohydrazide were not found in the search results, carbohydrazide and its derivatives have been used in a variety of applications, including as oxygen scavengers, curing agents for epoxide-type resins, and in the synthesis of energetic coordination compounds . This suggests potential future directions for the use of 3-Chlorothiophene-2-carbohydrazide in similar applications.

Propiedades

IUPAC Name |

3-chlorothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKAVMIGFGQYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorothiophene-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)